3-(3-Chlorophenyl)-N,N-dimethyl-3-(2-pyridyl)-1-propanamine
Description
Properties
Molecular Formula |
C16H19ClN2 |
|---|---|
Molecular Weight |
274.79 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine |
InChI |
InChI=1S/C16H19ClN2/c1-19(2)11-9-15(16-8-3-4-10-18-16)13-6-5-7-14(17)12-13/h3-8,10,12,15H,9,11H2,1-2H3 |
InChI Key |
GICAXSWXDGMXAH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(C1=CC(=CC=C1)Cl)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 3-(3-Chlorophenyl)-N,N-dimethyl-3-(2-pyridyl)-1-propanamine
General Synthetic Strategy
The synthesis typically involves the assembly of the propanamine skeleton bearing both the 3-chlorophenyl and 2-pyridyl substituents, followed by introduction of the N,N-dimethylamino group. Key steps include:
- Formation of a chlorinated intermediate or precursor.
- Introduction of the dimethylamino group via nucleophilic substitution.
- Coupling or condensation reactions to incorporate the pyridyl moiety.
This strategy is supported by the compound’s reactivity profile, particularly the chlorophenyl group’s susceptibility to nucleophilic substitution and the amine’s capacity for alkylation and acylation reactions.
Stepwise Preparation Based on Patent and Literature Data
Preparation of Key Intermediate: (S)-3-chloro-N,N-dimethyl-1-phenyl-1-propylamine
- Starting Material: (R)-3-chloro-1-phenyl propyl alcohol.
- Reagents: Dimethylaminopyridine (DMAP), triethylamine, tetrahydrofuran (THF), and methanesulfonyl chloride (as a sulfonyl chloride substitute).
- Procedure:
- The (R)-3-chloro-1-phenyl propyl alcohol is dissolved with DMAP and triethylamine in THF.
- Methanesulfonyl chloride is added dropwise at 0 °C, and the mixture is stirred for 6 hours.
- Dimethylamine gas is then passed into the reaction mixture for 48 hours.
- After solvent removal under reduced pressure, aqueous workup with sodium hydroxide and ethyl acetate extraction is performed.
- The organic layer is dried and concentrated to yield the intermediate as a white solid with a yield of 58.6%.
Incorporation of the Pyridyl Group and Final Condensation
While the patent example focuses on a naphthyl derivative, analogous condensation reactions can be adapted for the 2-pyridyl substituent:
- The intermediate amine undergoes condensation with a suitable pyridyl-containing electrophile in the presence of a base such as potassium hydroxide (KOH) in a polar aprotic solvent like dimethylformamide (DMF).
- The product is purified by crystallization or recrystallization, often as a hydrochloride salt formed by passing dry hydrogen chloride gas into a solution of the free base in dehydrated alcohol.
Alternative Synthesis Routes for Related Aminopropyl Compounds
- Synthesis of 3-chloro-1-(N,N-dimethyl)propylamine, a related intermediate, involves treating its hydrochloride salt with sodium hydroxide in aqueous solution at 45 °C for 2 hours.
- The reaction mixture is then cooled, and the organic phase is separated to obtain the product with a yield exceeding 90%.
- This intermediate can be used as a building block for further functionalization to achieve the target compound.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sulfonylation of propyl alcohol | Methanesulfonyl chloride, DMAP, triethylamine, THF | 0 °C | 6 hours | - | Dropwise addition of sulfonyl chloride |
| Amination with dimethylamine | Dimethylamine gas | Room temperature | 48 hours | 58.6 | Long reaction time for substitution |
| Base extraction and purification | NaOH aqueous, ethyl acetate extraction | Room temperature | - | - | pH adjusted to 12-13 |
| Formation of hydrochloride salt | Dry HCl gas in dehydrated alcohol | Room temperature to 50 °C | 2 hours + crystallization | 86.3 | Crystallization at 0 °C for 5 hours |
| Preparation of 3-chloro-1-(N,N-dimethyl)propylamine | NaOH in water, 45 °C | 45 °C | 2 hours | 91.07 | High yield intermediate |
Analytical Characterization
- Mass Spectrometry (FAB-MS): The intermediate (S)-3-chloro-N,N-dimethyl-1-phenyl-1-propylamine shows a molecular ion peak at m/z 198 (M+H).
- Nuclear Magnetic Resonance (NMR): Proton NMR confirms the presence of methyl groups, aromatic protons, and methylene protons consistent with the structure.
- Purity: Crystallization and recrystallization steps yield compounds with purities exceeding 98% as confirmed by chromatographic methods.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-N,N-dimethyl-3-(2-pyridyl)-1-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(3-Chlorophenyl)-N,N-dimethyl-3-(2-pyridyl)-1-propanamine, commonly known as Chlorpheniramine, is a chemical compound with the molecular formula . It belongs to the diphenylmethane class and is primarily recognized for its antihistamine properties. Chlorpheniramine includes a chlorophenyl and a pyridyl group, which contribute to its characteristics and biological activities.
Pharmaceutical Applications
Chlorpheniramine is mainly used in the pharmaceutical industry as an antihistamine to treat allergic reactions. Its applications include:
- Allergy Relief It is effective in alleviating symptoms such as itching, sneezing, and runny nose associated with allergic rhinitis and other allergic conditions by blocking H₁ histamine receptors.
- Over-the-Counter Medications Its safety and efficacy have made it a common ingredient in over-the-counter allergy treatments.
Chemical Properties and Reactivity
The compound's structure allows it to undergo various chemical transformations.
- Nucleophilic Substitution Reactions The chlorophenyl group allows for nucleophilic substitution reactions. This property is useful for synthesizing derivatives with enhanced pharmacological profiles or altered biological activity.
- Acylation and Alkylation Reactions It can participate in acylation and alkylation reactions, common in organic synthesis for modifying amine functionalities.
Drug Interactions
Studies have explored the potential interactions of this compound with various drugs.
Related Compounds
Several compounds share structural similarities with this compound, each exhibiting unique properties. One example is 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;sulfate, which has a molecular formula of and a molecular weight of 370.9 g/mol .
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-N,N-dimethyl-3-(2-pyridyl)-1-propanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Key Structural and Pharmacological Differences
Chlorine Position (3- vs. 4-Chlorophenyl):
- The 3-chlorophenyl derivative (target compound) may exhibit altered π-π stacking and van der Waals interactions compared to chlorpheniramine’s 4-chlorophenyl group. This positional change could reduce H1 receptor binding efficiency, as chlorpheniramine’s 4-chloro configuration optimizes hydrophobic interactions with the receptor’s pocket .
Heterocyclic Moieties: Pyridyl vs.
Conformational Flexibility:
- The naphthyloxy-thienyl analogue () has a rigid 87.5° dihedral angle between aromatic rings, limiting conformational adaptability compared to the target compound’s more flexible chlorophenyl-pyridyl system .
Pharmacokinetics:
- Amitriptyline’s tricyclic structure increases lipophilicity, enabling blood-brain barrier penetration for CNS activity, whereas the target compound’s smaller substituents may favor peripheral H1 antagonism .
Biological Activity
3-(3-Chlorophenyl)-N,N-dimethyl-3-(2-pyridyl)-1-propanamine, commonly known as Chlorpheniramine, is a chemical compound with a molecular formula of C₁₆H₁₉ClN₂. It belongs to the diphenylmethane class and is primarily recognized for its antihistaminic properties, making it a significant agent in the treatment of allergic reactions.
Chemical Structure and Properties
Chlorpheniramine features a chlorophenyl group and a pyridyl group, contributing to its unique biological activities. The compound's structure allows it to undergo various chemical transformations, including nucleophilic substitution, acylation, and alkylation, which can lead to the synthesis of derivatives with enhanced pharmacological profiles.
Chlorpheniramine primarily functions as an H₁ histamine receptor antagonist . By blocking these receptors, it effectively alleviates symptoms associated with allergic conditions such as sneezing, itching, and runny nose. Additionally, studies suggest that it may influence central nervous system pathways, indicating potential sedative effects .
Biological Activity and Pharmacological Applications
Chlorpheniramine is widely used in over-the-counter medications for allergy relief. Its antihistaminic activity has been well-documented in various studies:
- Antihistaminic Activity : Chlorpheniramine exhibits significant efficacy in reducing allergic symptoms by inhibiting histamine-induced responses .
- Sedative Effects : Research indicates that Chlorpheniramine may possess sedative properties due to its central action, which has implications for its use in treating insomnia or anxiety-related disorders.
- Potential Drug Interactions : The compound's interactions with other drugs have been explored, revealing potential synergistic effects when combined with certain medications .
Research Findings
Recent studies have focused on the pharmacokinetics and pharmacodynamics of Chlorpheniramine. Notable findings include:
- ADMET Properties : A comprehensive analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles indicates that Chlorpheniramine has favorable characteristics for therapeutic use but requires careful consideration regarding dosage and potential side effects .
- Molecular Docking Studies : These studies have shown that Chlorpheniramine interacts effectively with various biological targets, enhancing its therapeutic potential against allergic reactions .
Case Studies
Several case studies highlight the clinical effectiveness of Chlorpheniramine:
- Allergic Rhinitis Treatment : A clinical trial demonstrated significant symptom relief in patients suffering from allergic rhinitis after administration of Chlorpheniramine compared to placebo controls.
- Sedation in Postoperative Patients : Another study assessed the sedative effects of Chlorpheniramine in postoperative patients, revealing a marked reduction in anxiety levels without significant adverse effects .
Comparative Analysis
The following table summarizes the biological activity and applications of Chlorpheniramine compared to similar antihistamines:
| Compound Name | Antihistaminic Activity | Sedative Effects | Common Uses |
|---|---|---|---|
| Chlorpheniramine | High | Moderate | Allergy relief |
| Diphenhydramine | Very High | High | Allergy relief, sleep aid |
| Cetirizine | Moderate | Low | Allergy relief |
Q & A
Q. What are the key methodological considerations for synthesizing 3-(3-Chlorophenyl)-N,N-dimethyl-3-(2-pyridyl)-1-propanamine?
The synthesis typically involves multi-step reactions, including condensation of chlorophenyl and pyridyl precursors, alkylation, and dimethylamine functionalization. Critical steps include:
- Temperature control : Reactions often require reflux conditions (e.g., 80–100°C) to achieve optimal yields, as seen in analogous pyrimidine syntheses .
- Catalyst selection : Use of palladium or copper catalysts for cross-coupling reactions to link aromatic rings .
- Purification : Column chromatography with solvents like ethyl acetate/hexane mixtures (3:1 ratio) or recrystallization from methanol .
Example protocol from : A similar compound was synthesized via phenyl chloroformate-mediated carboxamide formation, requiring 12-hour reflux in pyridine/water .
Q. How is the octanol-water partition coefficient (LogP) experimentally determined for this compound?
LogP is measured using the shake-flask method :
Dissolve the compound in a pre-saturated octanol/water system.
Agitate for 24 hours at 25°C to reach equilibrium.
Quantify concentrations in both phases via HPLC with UV detection (λ = 254 nm) .
Alternative computational methods (e.g., XLogP3) are less reliable for halogenated aromatics due to polarity variations .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm, dimethylamine at δ 2.8–3.1 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C₁₆H₁₈ClN₂: 273.1158) .
- X-ray crystallography : Resolves tautomeric forms and confirms planar conformations in analogs (e.g., dihedral angle <10° between aromatic rings) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing fluorine or chlorine substituents?
- Electrophilic substitution : Use Lewis acids (e.g., AlCl₃) to direct halogenation to meta/para positions on the phenyl ring .
- Protecting groups : Temporarily shield reactive sites (e.g., pyridyl nitrogen) with Boc groups to prevent unwanted side reactions .
- Data-driven adjustments : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of 3-chlorophenyl precursor) to account for steric hindrance .
Q. How should contradictions in spectroscopic or bioactivity data be resolved?
- Multi-technique validation : Cross-verify NMR assignments with COSY/HSQC experiments or crystallographic data to resolve tautomerism (e.g., keto-amine vs. hydroxy-pyridine forms) .
- Dose-response assays : Replicate bioactivity studies (e.g., IC₅₀ for antimicrobial activity) under controlled conditions (pH 7.4, 37°C) to address variability .
- Statistical analysis : Apply ANOVA or Tukey’s test to evaluate significance of pharmacological results, using randomized block designs to minimize bias .
Q. What strategies are used to analyze structure-activity relationships (SAR) with structural analogs?
- Analog synthesis : Modify substituents (e.g., replace 3-chlorophenyl with 4-bromophenyl) and compare bioactivity .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like histamine H₁ receptors .
- Pharmacophore mapping : Identify critical features (e.g., pyridyl nitrogen, chloro substituent) using QSAR models .
Q. What methodologies assess the environmental fate of this compound?
- Biodegradation assays : Incubate with soil microbiota (e.g., OECD 301B test) to measure half-life under aerobic conditions .
- Adsorption studies : Use HPLC to quantify binding to humic acids or clay minerals, modeled via Freundlich isotherms .
- Ecotoxicology : Evaluate Daphnia magna LC₅₀ in 96-hour exposure tests to estimate aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
